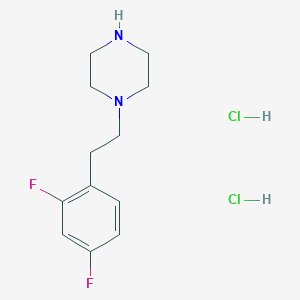

1-(2,4-Difluorophenethyl)piperazine 2HCl

Description

Overview of Piperazine (B1678402) Derivatives in Synthetic Endeavors

The piperazine ring is a versatile and privileged scaffold in the realm of synthetic and medicinal chemistry. vulcanchem.comfda.gov Its unique structure, featuring two basic nitrogen atoms, allows for the straightforward introduction of various substituents, enabling chemists to fine-tune the properties of the resulting molecules. vulcanchem.com This structural flexibility is a key reason why the piperazine moiety is found in a wide array of pharmacologically active compounds. nih.gov

The presence of the two nitrogen atoms in the six-membered ring provides a combination of relative structural rigidity and a large polar surface area. vulcanchem.com These characteristics can lead to improved water solubility, oral bioavailability, and favorable absorption, distribution, metabolism, and excretion (ADME) properties in drug candidates. vulcanchem.com Furthermore, the nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets such as enzymes and receptors. fda.gov

The synthesis of piperazine derivatives often involves well-established chemical transformations. One common method is the N-alkylation of the piperazine ring with various alkyl halides or other electrophilic reagents. nih.gov This reaction is a cornerstone in the construction of diverse libraries of piperazine-containing compounds for biological screening. Other synthetic strategies include reductive amination and Buchwald-Hartwig amination, which provide alternative pathways to functionalize the piperazine core. nih.gov The ease of synthesis and the ability to readily modify its structure have solidified the position of piperazine as a fundamental building block in the development of new chemical entities. vulcanchem.comnih.gov

Contextualizing Phenethyl Moieties in Organic Synthesis

The phenethyl moiety, a phenyl group attached to an ethyl chain, is a recurring structural unit in a vast number of natural products and synthetic compounds with significant biological activities. researchgate.net This simple yet important building block is found in neurotransmitters like dopamine (B1211576) and in various alkaloids, highlighting its fundamental role in biological processes. researchgate.net In the context of organic synthesis, the phenethyl group serves as a valuable component in the design and construction of new molecules with a wide range of potential applications. researchgate.netresearchgate.net

Synthetic routes to introduce the phenethyl moiety are diverse and well-established in organic chemistry. For instance, phenethyl halides, such as phenethyl bromide, are common reagents used to alkylate nucleophiles like amines, thereby forming a new carbon-nitrogen bond and incorporating the phenethyl scaffold into a larger molecule. The versatility of the phenethyl group allows for the creation of a wide spectrum of compounds with distinct functionalities and characteristics. researchgate.net

Significance of Fluorinated Organic Compounds in Chemical Research

The strategic introduction of fluorine atoms into organic molecules has become a powerful and widely adopted strategy in modern chemical research, particularly in the development of pharmaceuticals and agrochemicals. nih.govnih.gov Fluorine is the most electronegative element, and its small size allows it to often mimic a hydrogen atom in terms of steric demand. sigmaaldrich.com This unique combination of properties can lead to profound changes in the physical, chemical, and biological characteristics of a molecule upon fluorination. sigmaaldrich.comprepchem.com

One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability. nih.gov The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes in the body. chemicalbook.com This increased stability can lead to a longer biological half-life of a drug, improving its therapeutic efficacy. Furthermore, the introduction of fluorine can significantly alter the acidity or basicity of nearby functional groups through its strong electron-withdrawing inductive effect. prepchem.com

Fluorination can also improve a compound's bioavailability and its ability to cross cell membranes by modulating its lipophilicity. nih.gov The precise effect on lipophilicity depends on the extent and location of fluorination. These unique properties conferred by fluorine have led to a substantial number of fluorinated compounds being developed as successful drugs for a wide range of diseases. nih.gov

Detailed Research Findings on 1-(2,4-Difluorophenethyl)piperazine 2HCl

While extensive research exists on the individual components of this compound, detailed scientific literature specifically characterizing this compound is not widely available in publicly accessible databases. However, based on established principles of organic synthesis, its preparation can be logically deduced.

The synthesis would likely involve the N-alkylation of piperazine with a suitable 2,4-difluorophenethyl halide, such as 2-(2,4-difluorophenyl)ethyl bromide or chloride. This is a standard nucleophilic substitution reaction where one of the nitrogen atoms of the piperazine ring attacks the electrophilic carbon of the phenethyl halide, displacing the halide and forming the desired carbon-nitrogen bond. The reaction would typically be carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The final step would involve the formation of the dihydrochloride (B599025) salt by treating the free base with two equivalents of hydrochloric acid, which enhances the compound's stability and water solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₈Cl₂F₂N₂ |

| Molecular Weight | 299.19 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

The characterization of the synthesized this compound would involve a suite of spectroscopic techniques to confirm its structure and purity.

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the difluorophenyl ring, the methylene (B1212753) protons of the phenethyl group, and the methylene protons of the piperazine ring. The integration of these signals would confirm the ratio of protons in the molecule. |

| ¹³C NMR | Resonances for the carbon atoms of the difluorophenyl ring, the ethyl chain, and the piperazine ring. The carbon atoms attached to fluorine would show characteristic splitting patterns. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the free base, 1-(2,4-Difluorophenethyl)piperazine, would be expected. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of C-H stretching (aromatic and aliphatic), N-H stretching (from the protonated piperazine nitrogens), C-F stretching, and C-N stretching. |

Note: This table represents a prediction of the expected spectroscopic data based on the compound's structure and general principles of spectroscopy. Actual experimental data would be required for definitive confirmation.

The presence of the 2,4-difluorophenyl group is expected to influence the compound's electronic properties and its potential interactions with biological targets. The piperazine moiety provides a basic and hydrophilic character, while the phenethyl linker offers conformational flexibility. The combination of these structural features makes this compound a compound of interest for further investigation in various fields of chemical and biological research.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H18Cl2F2N2 |

|---|---|

Molecular Weight |

299.18 g/mol |

IUPAC Name |

1-[2-(2,4-difluorophenyl)ethyl]piperazine;dihydrochloride |

InChI |

InChI=1S/C12H16F2N2.2ClH/c13-11-2-1-10(12(14)9-11)3-6-16-7-4-15-5-8-16;;/h1-2,9,15H,3-8H2;2*1H |

InChI Key |

FIKUTJXXUOHGLW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CCC2=C(C=C(C=C2)F)F.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 2,4 Difluorophenethyl Piperazine 2hcl

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 1-(2,4-Difluorophenethyl)piperazine 2HCl identifies the primary disconnection at the C-N bond between the piperazine (B1678402) ring and the phenethyl group. This bond is logically formed through a nucleophilic substitution or reductive amination reaction. This disconnection points to two key precursors: the piperazine scaffold and a suitable 2,4-difluorophenethyl electrophile, such as a halide.

A further disconnection of the 2,4-difluorophenethyl halide leads to the corresponding alcohol, 2-(2,4-difluorophenyl)ethanol, which can be synthesized from 2,4-difluorobenzaldehyde or a related derivative. The piperazine ring is a commercially available starting material, or it can be synthesized through various established methods. The final step in the synthesis is the formation of the dihydrochloride (B599025) salt by treating the free base with hydrochloric acid.

Exploration of Precursor Synthesis Strategies

The successful synthesis of the target compound hinges on the efficient preparation of its key precursors.

Synthesis of 2,4-Difluorophenethyl Halides

The synthesis of 2,4-difluorophenethyl halides typically begins with a commercially available starting material such as 2,4-difluorobenzaldehyde or 2,4-difluorophenylacetic acid.

One common route involves the reduction of 2,4-difluorophenylacetic acid to 2-(2,4-difluorophenyl)ethanol. This reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent. Alternatively, 2,4-difluorobenzaldehyde can be reduced to the corresponding alcohol using milder reducing agents such as sodium borohydride (NaBH4) in an alcoholic solvent.

Once 2-(2,4-difluorophenyl)ethanol is obtained, it can be converted to the corresponding halide (bromide or chloride). A widely used method for this conversion is treatment with a halogenating agent. For instance, thionyl chloride (SOCl2) can be used to produce 2,4-difluorophenethyl chloride, while phosphorus tribromide (PBr3) is effective for synthesizing 2,4-difluorophenethyl bromide. These reactions are typically carried out in an inert solvent.

Another approach to synthesize 2,4-difluorophenethylamine, a precursor that can be used in reductive amination, involves the reduction of 2,4-difluorophenylacetonitrile.

Synthesis and Derivatization of Piperazine Scaffolds

Piperazine is a readily available commercial reagent. However, for the synthesis of specifically substituted piperazine derivatives, various synthetic methods can be employed. One classical method involves the reaction of an aniline with bis(2-chloroethyl)amine.

For the synthesis of 1-(2,4-Difluorophenethyl)piperazine, the primary focus is on the derivatization of the piperazine ring. Mono-N-alkylation of piperazine is a key challenge, as dialkylation is a common side reaction. To achieve mono-alkylation, one of the nitrogen atoms of the piperazine ring can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. The protected piperazine can then be reacted with the 2,4-difluorophenethyl halide. Subsequent deprotection of the Boc group yields the desired mono-substituted product.

Optimization of Alkylation and Amidation Reactions

The crucial step in the synthesis of 1-(2,4-Difluorophenethyl)piperazine is the N-alkylation of the piperazine ring with a 2,4-difluorophenethyl halide. The efficiency of this reaction is influenced by various factors.

Investigation of Reaction Conditions and Solvent Effects

The choice of solvent, base, and temperature plays a significant role in the outcome of the N-alkylation reaction. A variety of solvents can be employed, including polar aprotic solvents like acetonitrile (B52724) and dimethylformamide (DMF), as well as alcohols such as ethanol and isopropanol. The selection of the solvent can affect the solubility of the reactants and the rate of the reaction.

The presence of a base is essential to neutralize the hydrohalic acid formed during the reaction and to deprotonate the piperazine nitrogen, thereby increasing its nucleophilicity. Common bases used for this purpose include inorganic bases like potassium carbonate (K2CO3) and sodium bicarbonate (NaHCO3), and organic bases such as triethylamine (Et3N) and diisopropylethylamine (DIPEA).

The reaction temperature is another critical parameter. The reaction is often carried out at elevated temperatures to increase the reaction rate, but careful control is necessary to minimize side reactions. A patent for the synthesis of the closely related compound N-ß-phenethylpiperazine dihydrochloride describes a reaction between piperazine hexahydrate and β-phenethyl bromide in ethanol at temperatures ranging from 20°C to 70°C google.com.

| Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| β-phenethyl bromide | - | Ethanol | 20-70 | 56 | google.com |

| Substituted benzyl halides | K2CO3 | DMF | Not specified | Good | |

| Alkyl halides | Triethylamine | Acetonitrile | Reflux | Moderate to Good |

Catalytic Approaches in Phenethylpiperazine Synthesis

While traditional N-alkylation methods are effective, catalytic approaches can offer advantages in terms of milder reaction conditions and improved selectivity. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the formation of C-N bonds. Although more commonly used for N-arylation, modifications of these methods can be applied to N-alkylation.

Phase-transfer catalysis is another approach that can facilitate the alkylation of piperazines. By using a phase-transfer catalyst, the reaction can be carried out in a two-phase system, which can simplify the work-up procedure and improve yields.

Alternative Synthetic Pathways and Convergent Synthesis Strategies

Traditional linear approaches to 1-(2,4-Difluorophenethyl)piperazine typically involve the direct alkylation of piperazine with a suitable 2,4-difluorophenethyl electrophile. However, such methods can often lead to mixtures of mono- and di-alkylated products, necessitating tedious purification steps. To circumvent these issues, alternative and more efficient convergent synthetic strategies can be employed.

One common alternative pathway involves the use of a protecting group on one of the piperazine nitrogens to ensure mono-alkylation. A widely used protecting group is the tert-butoxycarbonyl (Boc) group. This strategy involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O) to yield mono-Boc-piperazine. This intermediate can then be alkylated with a 2,4-difluorophenethyl halide, such as 1-(2-bromoethyl)-2,4-difluorobenzene. The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired 1-(2,4-Difluorophenethyl)piperazine, which can then be converted to its dihydrochloride salt.

Another viable alternative is reductive amination. This method involves the reaction of piperazine with (2,4-difluorophenyl)acetaldehyde in the presence of a reducing agent. To control selectivity and avoid di-alkylation, a large excess of piperazine can be used. Alternatively, a mono-protected piperazine derivative, such as N-Boc-piperazine, can be reacted with the aldehyde, followed by deprotection. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).

A summary of these alternative and convergent pathways is presented in the table below.

| Synthetic Strategy | Key Reactants | Key Intermediates | Advantages | Potential Challenges |

| Protected Alkylation | Piperazine, Di-tert-butyl dicarbonate, 1-(2-bromoethyl)-2,4-difluorobenzene | N-Boc-piperazine | High selectivity for mono-alkylation, clean reaction profile. | Requires additional protection and deprotection steps. |

| Reductive Amination | Piperazine, (2,4-Difluorophenyl)acetaldehyde, Reducing agent (e.g., NaBH(OAc)₃) | Schiff base (in situ) | Direct formation of the C-N bond, mild reaction conditions. | Potential for over-alkylation if an excess of the aldehyde is used. |

| Convergent Synthesis | 2,4-Difluoroacetophenone, Piperazine synthon | (2,4-Difluorophenyl)acetaldehyde, Mono-protected piperazine | Efficient, allows for independent optimization of fragment synthesis. | May require more overall steps compared to a linear synthesis. |

Advanced Structural Elucidation and Conformational Analysis of 1 2,4 Difluorophenethyl Piperazine 2hcl

X-ray Crystallographic Analysis of Solid-State Conformations

X-ray crystallography offers an unambiguous depiction of a molecule's arrangement in the crystalline solid state, providing precise data on bond lengths, bond angles, and torsional angles that define its conformation.

In the crystalline lattice of a dihydrochloride (B599025) salt like 1-(2,4-Difluorophenethyl)piperazine 2HCl, the structure is heavily influenced by a network of strong intermolecular interactions. The doubly protonated piperazinium cation forms robust N-H···Cl⁻ hydrogen bonds with the chloride counter-ions. These interactions are primary drivers in the crystal packing, creating a stable, repeating three-dimensional array.

Table 1: Representative Crystallographic Data for a Substituted Piperazinium Salt

| Parameter | Typical Value |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| a (Å) | ~5-10 |

| b (Å) | ~10-15 |

| c (Å) | ~15-20 |

| β (°) | ~90-110 |

| Key H-Bond (N-H···Cl) (Å) | ~3.0-3.3 |

Note: This table presents typical data ranges observed for similar organic dihydrochlorides and is for illustrative purposes.

In the solid state, the piperazine (B1678402) ring is expected to adopt a stable chair conformation, which minimizes steric strain. nih.gov The two N-H protons would likely be positioned in axial and equatorial orientations relative to the ring. The bulky 2,4-difluorophenethyl substituent would preferentially occupy an equatorial position to minimize 1,3-diaxial interactions, a common conformational preference in substituted piperazines. nih.gov

The orientation of the phenethyl side chain relative to the piperazine ring is defined by key torsion angles. The C-C-N-C torsion angle would reveal the rotation around the bond connecting the ethyl linker to the piperazine nitrogen. This conformation is "frozen" in the crystal lattice, representing a single, low-energy state dictated by the forces of crystal packing. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

While crystallography provides a static picture, NMR spectroscopy elucidates the structure and behavior of molecules in the dynamic environment of a solution.

In solution, molecules like 1-(2,4-Difluorophenethyl)piperazine are not static. The piperazine ring can undergo a "ring flip" or chair-to-chair interconversion. This process exchanges the axial and equatorial positions. At room temperature, this exchange is typically fast on the NMR timescale, resulting in averaged signals for the piperazine protons.

Dynamic NMR (D-NMR), which involves recording spectra at different temperatures (Variable Temperature NMR), can be used to study this process. beilstein-journals.orgnih.govbeilstein-journals.org As the temperature is lowered, the rate of ring inversion slows. Eventually, the exchange rate becomes slow enough that separate signals for the axial and equatorial protons can be observed. The temperature at which these signals merge into a single broad peak is known as the coalescence temperature (Tc). From Tc and the frequency separation of the signals, the energy barrier (ΔG‡) for the ring inversion can be calculated, providing quantitative information about the conformational flexibility of the piperazine ring. researchgate.net Studies on related N-substituted piperazines have shown that such energy barriers can be determined and are influenced by the nature of the substituents. researchgate.netresearchgate.net

Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful tools for determining the spatial proximity of protons within a molecule. columbia.edulibretexts.orgnanalysis.com These techniques detect through-space correlations, in contrast to COSY, which shows through-bond couplings.

A NOESY or ROESY spectrum would reveal cross-peaks between protons that are close to each other (< 5 Å), regardless of whether they are directly connected by chemical bonds. huji.ac.ilresearchgate.net For 1-(2,4-Difluorophenethyl)piperazine, key correlations would be expected between the protons of the ethyl linker and the adjacent protons on the piperazine ring. The pattern and intensity of these cross-peaks can be used to confirm the preferred orientation of the side chain relative to the piperazine ring in solution, corroborating the equatorial preference suggested by solid-state analysis.

Table 2: Predicted NOESY/ROESY Correlations for 1-(2,4-Difluorophenethyl)piperazine

| Proton Group 1 | Proton Group 2 | Expected Correlation | Structural Implication |

|---|---|---|---|

| Ethyl -CH₂- (adjacent to ring) | Piperazine axial H (at C2/C6) | Strong | Confirms proximity and side-chain orientation |

| Ethyl -CH₂- (adjacent to ring) | Piperazine equatorial H (at C2/C6) | Medium | Confirms proximity and side-chain orientation |

| Ethyl -CH₂- (adjacent to phenyl) | Aromatic H (at C3 of phenyl ring) | Medium | Defines side-chain conformation |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Markers

For this compound, the IR and Raman spectra would be dominated by several key features. The broad and strong absorptions in the IR spectrum between 2500-3000 cm⁻¹ are characteristic of the N⁺-H stretching vibrations of the protonated amine salt. The C-H stretching vibrations of the aromatic ring and the aliphatic CH₂ groups would appear in the 3100-2800 cm⁻¹ region. ultraphysicalsciences.org

The "fingerprint region" (below 1600 cm⁻¹) contains a wealth of structural information. Key bands include:

Aromatic C=C stretching: Typically found in the 1600-1450 cm⁻¹ region. ias.ac.in

C-F stretching: Strong absorptions in the IR spectrum, usually between 1250-1100 cm⁻¹, are indicative of the difluorophenyl group. unair.ac.idresearchgate.net

C-N stretching: These vibrations for the piperazine ring are expected in the 1200-1000 cm⁻¹ range. researchgate.net

Ring deformation modes: The skeletal vibrations of both the piperazine and phenyl rings occur at lower frequencies and can sometimes serve as "conformational markers," as their exact positions may be sensitive to the molecule's specific 3D shape.

Table 3: Key Vibrational Band Assignments for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Aliphatic (CH₂) |

| 2700-2400 | N⁺-H Stretch | Piperazinium Salt |

| 1610-1580 | C=C Stretch | Aromatic Ring |

| 1520-1480 | C=C Stretch | Aromatic Ring |

| 1250-1100 | C-F Stretch | Difluorophenyl |

| 1200-1000 | C-N Stretch | Piperazine |

Computational Studies on Molecular Geometry and Conformational Landscapes

Computational chemistry provides powerful tools for understanding the structural and energetic properties of molecules at an atomic level. For flexible molecules such as this compound, which contains multiple rotatable bonds, computational studies are invaluable for identifying the most stable three-dimensional arrangements (conformers) and the energy barriers for interconversion between them.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov It is widely employed in chemistry and materials science to predict molecular properties, including equilibrium geometries, vibrational frequencies, and reaction energies. mdpi.comresearchgate.netnih.gov For piperazine derivatives, DFT calculations, often using the B3LYP functional, can provide a detailed picture of the lowest energy conformation. dergipark.org.trresearchgate.net

A DFT study on a related compound, 1-(4-Fluorophenyl)piperazine, utilized the B3LYP/6-311++G(d) level of theory to perform a potential energy surface scan and identify the most stable conformer. dergipark.org.trresearchgate.net Similar calculations for this compound would involve optimizing the geometry to find the minimum energy structure. This process yields key geometric parameters.

Table 1: Illustrative DFT-Calculated Geometric Parameters for the Ground State of 1-(2,4-Difluorophenethyl)piperazine

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Lengths | C-C (aromatic) | 1.39 Å |

| C-F | 1.35 Å | |

| C-C (ethyl) | 1.54 Å | |

| C-N (piperazine) | 1.47 Å | |

| C-C (piperazine) | 1.53 Å | |

| Bond Angles | C-C-C (aromatic) | 120° |

| F-C-C (aromatic) | 118° | |

| C-C-N (ethyl-piperazine) | 112° | |

| C-N-C (piperazine) | 110° | |

| Dihedral Angles | C(aromatic)-C(ethyl)-C(ethyl)-N(piperazine) | Variable (defines key conformers) |

Note: These are representative values and would be precisely determined in a specific DFT calculation for the title compound.

Molecular Mechanics and Dynamics Simulations for Conformational Sampling

While DFT is excellent for finding the ground state geometry, exploring the full conformational landscape of a flexible molecule requires methods that can sample a wider range of shapes. Molecular mechanics (MM) and molecular dynamics (MD) are well-suited for this purpose.

Molecular mechanics employs classical physics and empirical force fields (like MMFF94 or Tripos) to calculate the potential energy of a molecule as a function of its atomic coordinates. nih.govscribd.comnjit.edu Conformational searches using MM can identify numerous low-energy conformers. Studies on piperazine analogs of GBR 12909 have used random search conformational analysis with different force fields to generate ensembles of conformers. nih.govscribd.com These studies highlight that different force fields can sometimes yield different populations of conformers, underscoring the importance of the chosen computational model. nih.gov

Molecular dynamics simulations build upon MM by simulating the movement of atoms and molecules over time, providing insight into the dynamic behavior of the system. nih.govnih.gov An MD simulation of this compound would reveal not only the stable conformers but also the transition pathways and energy barriers between them. This provides a more complete picture of the molecule's flexibility and the relative populations of different conformers at a given temperature.

The conformational flexibility of the molecule is primarily determined by the rotation around several key single bonds, as illustrated in the table below.

A comprehensive conformational analysis would involve systematically rotating these bonds and calculating the energy at each step to generate a potential energy surface. This surface would map out the low-energy valleys corresponding to stable conformers and the higher-energy hills that represent the barriers to conformational change. Such analyses have shown that even for relatively simple molecules, the presence of a solvent can influence the relative energies of different conformers. njit.edu

Chiroptical Spectroscopy (CD and ORD) for Enantiomeric Purity Assessment (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for studying chiral molecules. These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. They are exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule and are therefore widely used to determine the absolute configuration and enantiomeric purity of chiral compounds.

However, 1-(2,4-Difluorophenethyl)piperazine is an achiral molecule. It does not possess a stereocenter (a carbon atom with four different substituents), nor does it exhibit planar or axial chirality. The molecule possesses a plane of symmetry that renders it superimposable on its mirror image.

Because the compound is achiral, it will not exhibit any CD or ORD signals. Therefore, the application of chiroptical spectroscopy for enantiomeric purity assessment is not applicable in this case. While the piperazine ring can exist in chiral twist-boat conformations, the energy barrier for ring inversion is typically low, leading to a rapidly equilibrating racemic mixture of these transient conformations at room temperature, resulting in no net chiroptical activity.

Derivatization and Analog Synthesis of 1 2,4 Difluorophenethyl Piperazine Scaffolds

Systematic Structural Modifications on the Piperazine (B1678402) Nitrogen

The secondary amine of the piperazine ring in 1-(2,4-difluorophenethyl)piperazine is a primary site for derivatization, allowing for the introduction of a wide array of substituents to modulate the compound's physicochemical and pharmacological properties. Common modifications include N-alkylation, N-arylation, acylation, and sulfonylation.

N-Alkylation and N-Arylation:

N-alkylation is a fundamental transformation that introduces alkyl or substituted alkyl groups onto the piperazine nitrogen. This is typically achieved through nucleophilic substitution reactions with alkyl halides or reductive amination with aldehydes and a reducing agent. nih.gov The addition of various alkyl chains can influence lipophilicity, steric bulk, and the potential for additional interactions with biological targets. For instance, the introduction of a propylpiperazine side chain has been explored to improve drug-like properties in other scaffolds. nih.gov

N-arylation introduces aromatic or heteroaromatic rings, often to explore pi-stacking interactions or to introduce specific pharmacophoric elements. academie-sciences.fr Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds between the piperazine nitrogen and aryl halides. mdpi.com Copper-catalyzed N-arylation reactions have also been developed as a valuable synthetic tool. The choice of the aryl group can significantly impact the electronic and conformational properties of the final compound.

Acylation and Sulfonylation:

Acylation of the piperazine nitrogen with acid chlorides or anhydrides yields amide derivatives. This modification can alter the basicity of the piperazine nitrogen and introduce hydrogen bond acceptors. Similarly, sulfonylation with sulfonyl chlorides produces sulfonamides, which can also act as hydrogen bond acceptors and introduce different steric and electronic features. nih.gov

Table 1: Examples of Systematic Modifications on the Piperazine Nitrogen

| Modification Type | Reagents and Conditions | Resulting Functional Group | Potential Impact on Properties |

|---|---|---|---|

| N-Alkylation | Alkyl halide, base (e.g., K2CO3), solvent (e.g., DMF) | N-Alkyl | Increased lipophilicity, altered steric bulk |

| Reductive Amination | Aldehyde/ketone, reducing agent (e.g., NaBH(OAc)3) | N-Alkyl | Introduction of diverse alkyl substituents |

| N-Arylation | Aryl halide, Palladium catalyst, base | N-Aryl | Introduction of aromatic systems for π-stacking |

| Acylation | Acid chloride/anhydride, base | N-Acyl (Amide) | Reduced basicity, addition of H-bond acceptor |

| Sulfonylation | Sulfonyl chloride, base | N-Sulfonyl (Sulfonamide) | Addition of H-bond acceptor, altered electronics |

Variations in the Phenethyl Moiety: Substituent Effects and Aromatic Modifications

Alterations to the 2,4-difluorophenethyl portion of the molecule provide another avenue for analog synthesis. These modifications can range from changing the substitution pattern on the phenyl ring to replacing the entire phenyl group with other aromatic or heteroaromatic systems.

The fluorine atoms at the 2 and 4 positions of the phenyl ring play a crucial role in the parent compound's properties, influencing its metabolic stability and receptor interactions. Modifying this substitution pattern by introducing different electron-withdrawing or electron-donating groups can systematically probe the electronic requirements for biological activity. For example, replacing the fluorine atoms with chlorine, bromine, or methyl groups would alter the electronic landscape and lipophilicity of the molecule.

Furthermore, the entire difluorophenyl ring can be replaced with other aromatic systems, such as naphthyl, pyridyl, or thiophenyl groups, to explore different steric and electronic environments. These bioisosteric replacements can lead to analogs with altered target selectivity and pharmacokinetic profiles.

Incorporation of Linkers and Bridging Units for Macrocyclic Structures

To constrain the conformation of the 1-(2,4-difluorophenethyl)piperazine scaffold, linkers and bridging units can be incorporated to form macrocyclic or bicyclic structures. Conformational restriction can lead to increased potency and selectivity by locking the molecule into a bioactive conformation.

The synthesis of such constrained analogs often involves multi-step sequences. For instance, a bifunctional linker could be reacted with both the secondary amine of the piperazine and another reactive handle on the phenethyl moiety, if one were introduced. Alternatively, two molecules of a derivatized 1-(2,4-difluorophenethyl)piperazine could be coupled via a linker to create dimeric structures. The design and synthesis of bridged piperazine analogs have been shown to impact transporter binding properties in other molecular contexts.

Synthesis of Isotopic Analogs for Mechanistic Investigations

Isotopic labeling is a powerful tool for studying the metabolic fate, pharmacokinetic properties, and mechanism of action of drug candidates. The synthesis of isotopically labeled analogs of 1-(2,4-difluorophenethyl)piperazine, such as those containing deuterium (²H), carbon-13 (¹³C), or fluorine-18 (¹⁸F), can provide invaluable information.

Deuterium Labeling:

Deuterium-labeled analogs are frequently used in metabolic studies to identify sites of enzymatic oxidation. The replacement of a hydrogen atom with a deuterium atom can slow down the rate of metabolic cleavage of the C-D bond compared to a C-H bond (the kinetic isotope effect). This can lead to improved metabolic stability and a longer half-life in vivo. nih.govnih.gov Deuterium can be introduced at various positions on the 1-(2,4-difluorophenethyl)piperazine scaffold, for example, on the ethyl linker or the piperazine ring, through the use of deuterated reagents during synthesis. nih.govnih.gov

Carbon-13 and Fluorine-18 Labeling:

Carbon-13 labeling can be useful for nuclear magnetic resonance (NMR) based metabolism studies. Fluorine-18, a positron-emitting isotope, is used in the development of radiotracers for positron emission tomography (PET) imaging. nih.govresearchgate.net An ¹⁸F-labeled version of 1-(2,4-difluorophenethyl)piperazine could be synthesized to visualize its distribution and target engagement in living organisms. The synthesis would involve introducing the ¹⁸F isotope in the final steps of the synthetic route due to its short half-life. nih.govresearchgate.net

Table 2: Isotopic Analogs and Their Applications

| Isotope | Position of Labeling | Synthetic Approach | Application |

|---|---|---|---|

| Deuterium (²H) | Ethyl chain, Piperazine ring | Use of deuterated starting materials or reducing agents | Metabolic stability studies, pharmacokinetic analysis |

| Carbon-13 (¹³C) | Phenyl ring, Piperazine ring | Use of ¹³C-labeled precursors | Mechanistic studies, NMR-based metabolism studies |

| Fluorine-18 (¹⁸F) | Phenyl ring | Late-stage radiofluorination | Positron Emission Tomography (PET) imaging |

Parallel Synthesis and Combinatorial Chemistry Approaches for Library Generation

To efficiently explore the chemical space around the 1-(2,4-difluorophenethyl)piperazine scaffold, parallel synthesis and combinatorial chemistry techniques can be employed to generate large libraries of analogs. nih.govnih.gov These approaches allow for the rapid synthesis of a multitude of derivatives by systematically varying the substituents at different positions of the molecule.

Solid-Phase and Solution-Phase Synthesis:

Both solid-phase and solution-phase synthesis methodologies can be adapted for the high-throughput generation of 1-(2,4-difluorophenethyl)piperazine derivatives. In a solid-phase approach, the piperazine scaffold could be attached to a resin, allowing for the easy addition and purification of subsequent building blocks. Solution-phase parallel synthesis, often aided by automated liquid handlers, can also be used to generate libraries of compounds in a multi-well format. nih.gov

The generation of a combinatorial library would typically involve reacting the 1-(2,4-difluorophenethyl)piperazine core with a diverse set of building blocks, such as a collection of different alkyl halides, aldehydes, acid chlorides, or sulfonyl chlorides, to modify the piperazine nitrogen. This strategy enables the systematic exploration of SAR and the identification of lead compounds with optimized properties.

Computational Chemistry and Chemoinformatics of 1 2,4 Difluorophenethyl Piperazine 2hcl and Its Analogs

Molecular Modeling and Docking Simulations with Hypothetical Target Sites

Molecular modeling and docking simulations are powerful tools for predicting the binding orientation of small molecule ligands to a protein target. These methods are instrumental in virtual screening and in understanding the structural basis of ligand-receptor interactions.

Ligand-Based Pharmacophore Modeling

In the absence of a known 3D structure of a biological target, ligand-based pharmacophore modeling can be employed. mdpi.com This technique involves identifying the common chemical features of a set of known active molecules that are essential for their biological activity. These features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, are arranged in a specific 3D geometry to create a pharmacophore model.

For piperazine-containing compounds, pharmacophore models have been successfully developed for various targets. For instance, a pharmacophore model for N-Aryl and N-Heteroaryl piperazine (B1678402) antagonists of the alpha-1A adrenoceptor identified key features including one positive nitrogen center, one donor atom, two acceptor atoms, and two hydrophobic groups. nih.gov Similarly, a pharmacophore model for sigma receptor 1 (S1R) ligands suggested two hydrophobic pockets linked by a central basic core. nih.gov These models serve as 3D queries to search large compound databases for novel molecules with the potential for similar biological activity.

Table 1: Example Pharmacophore Features for Piperazine Analogs

| Target | Key Pharmacophore Features | Reference |

|---|---|---|

| Alpha-1A Adrenoceptor | 1 Positive Nitrogen, 1 Donor Atom, 2 Acceptor Atoms, 2 Hydrophobic Groups | nih.gov |

Structure-Based Virtual Screening and Ligand Design Principles

When the 3D structure of a target protein is available, structure-based virtual screening (SBVS) becomes a valuable approach. nih.gov This method involves docking a large library of compounds into the binding site of the target protein and scoring their potential binding affinity. nih.gov This allows for the identification of promising hit compounds for further experimental testing.

Molecular docking studies on piperazine derivatives have been conducted for a wide range of biological targets. For example, docking studies have explored the binding of piperazine derivatives to peroxisome proliferator-activated receptor gamma (PPARγ), revealing favorable interactions with critical residues in the ligand-binding domain. pharmaceuticaljournal.net Other studies have investigated piperazine analogs as potential antimicrobial agents, anticancer agents by targeting DNA topoisomerase II, and inhibitors of various other enzymes. nih.govfgcu.edumdpi.comnih.gov These computational studies provide insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity, thereby guiding the design of more potent and specific ligands. pharmaceuticaljournal.netnih.gov

Quantitative Structure-Property Relationship (QSPR) Studies for Theoretical Property Prediction

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties or biological activities. ijournalse.org These models can then be used to predict the properties of new, unsynthesized compounds.

For piperazine and its analogs, QSAR models have been developed to predict various activities. For instance, a QSAR model for piperazine and keto piperazine derivatives as renin inhibitors showed a high correlation coefficient (R²) of 0.846, indicating a strong predictive ability. openpharmaceuticalsciencesjournal.com This model highlighted the importance of constitutional descriptors (Sv, nDB, nO) in ligand binding. openpharmaceuticalsciencesjournal.com Other QSAR studies have been performed on aryl-piperazine derivatives to predict their antimalarial activity and on other analogs to predict antipsychotic activity. researchgate.netresearchgate.net These models are valuable tools for prioritizing the synthesis of compounds with desired properties.

Theoretical Reactivity and Reaction Pathway Predictions Using Quantum Chemistry

Quantum chemistry calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. mdpi.comaps.org These methods can predict various chemical properties, such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are crucial for understanding chemical reactivity.

For piperazine derivatives, DFT calculations have been used to study their structural and electronic properties. researchgate.netdergipark.org.tr For example, the analysis of Frontier Molecular Orbitals (FMOs) helps in identifying the regions of a molecule that are most likely to be involved in chemical reactions. The molecular electrostatic potential (MEP) map can predict the sites for nucleophilic and electrophilic attacks. researchgate.netdergipark.org.tr Such studies have been applied to understand the reactivity of phosphorylated piperazine derivatives and to compare the properties of different piperazine analogs, such as 1,4-diformyl-piperazine and 1,4-dithionyl-piperazine. researchgate.netfigshare.com These theoretical predictions can guide the synthesis of new derivatives and help in understanding their reaction mechanisms.

Table 2: Quantum Chemical Descriptors for Reactivity Analysis

| Descriptor | Information Provided | Application |

|---|---|---|

| HOMO Energy | Electron-donating ability | Predicts reactivity towards electrophiles |

| LUMO Energy | Electron-accepting ability | Predicts reactivity towards nucleophiles |

| HOMO-LUMO Gap | Chemical stability and reactivity | A smaller gap indicates higher reactivity |

Conformational Analysis and Energy Landscapes via Advanced Sampling Methods

The 3D conformation of a molecule is critical for its interaction with biological targets. Conformational analysis aims to identify the stable low-energy conformations of a molecule and to understand the energy barriers between them.

For piperazine derivatives, the piperazine ring typically adopts a chair conformation. nih.gov Computational studies have investigated the conformational preferences of various substituted piperazines. For instance, a study on 1-(4-Fluorophenyl)piperazine used a potential energy surface scan to identify the most stable conformer. researchgate.netdergipark.org.tr In the case of 2-substituted piperazines, the axial conformation was found to be preferred. nih.gov Understanding the preferred conformations and the flexibility of the molecule is essential for accurate molecular docking and pharmacophore modeling, as it dictates how the ligand can adapt to the binding site of a receptor.

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling via Predictive Algorithms

The pharmacokinetic and toxicological properties of a drug candidate are crucial for its success. Computational ADMET profiling uses predictive algorithms to estimate these properties early in the drug discovery process, helping to reduce late-stage failures.

Various in silico tools are available to predict the ADMET properties of molecules, including piperazine derivatives. ijraw.commdpi.comresearchgate.net These tools can predict properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding, and potential for inhibiting cytochrome P450 enzymes. researchgate.net For example, computational studies on arylpiperazine derivatives have suggested that they are likely to be orally bioavailable and can permeate into the brain with a low ADMET risk. researchgate.net Similarly, ADMET predictions for other piperazine analogs have been used to assess their drug-likeness and potential toxicity. pharmaceuticaljournal.net This early assessment of ADMET properties is vital for optimizing lead compounds.

Table 3: Common Computationally Predicted ADMET Properties

| Property | Description | Importance in Drug Design |

|---|---|---|

| A bsorption | Human Intestinal Absorption (HIA), Caco-2 permeability | Predicts oral bioavailability |

| D istribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding | Determines where the drug goes in the body |

| M etabolism | Cytochrome P450 (CYP) inhibition/metabolism | Predicts drug-drug interactions and clearance rate |

| E xcretion | Renal clearance | Determines how the drug is eliminated from the body |

| T oxicity | hERG inhibition, Ames mutagenicity, Carcinogenicity | Predicts potential adverse effects |

Mechanistic Investigations of Molecular Interactions Pre Clinical, in Vitro and in Silico

Investigation of Receptor Binding Profiles in vitro (e.g., Radioligand Binding Assays)

No specific radioligand binding assay data for 1-(2,4-Difluorophenethyl)piperazine 2HCl is present in the reviewed literature. Research on structurally related phenethylpiperazine compounds suggests that this class of molecules frequently interacts with various neurotransmitter receptors, including serotonin (5-HT) and dopamine (B1211576) (D) receptors, as well as sigma (σ) receptors. Patents related to more complex molecules containing the 1-(2,4-difluorophenethyl)piperazine moiety indicate a potential for interaction with the 5-HT2A receptor. However, without direct experimental data, the precise receptor binding profile and affinities of this compound remain uncharacterized.

There is no available data from in vitro binding assays to quantify the affinity of this compound for any known receptor superfamilies, such as G-protein coupled receptors (GPCRs), ligand-gated ion channels, or enzyme-linked receptors.

No competitive binding studies using reference ligands to determine the binding affinity (e.g., Ki values) of this compound at specific receptor subtypes have been reported in the scientific literature.

Enzymatic Interaction Studies in vitro

There is a lack of published research on the in vitro interactions of this compound with any enzymes. Therefore, its potential to act as an enzyme inhibitor or activator is currently unknown.

No studies have been conducted to analyze the mechanisms by which this compound might inhibit or activate any enzymatic targets.

In the absence of any identified enzymatic interactions, no kinetic characterization (e.g., determination of IC50, Km, or Vmax values) has been performed for this compound.

Protein-Ligand Interaction Mapping using Biophysical Techniques (e.g., SPR, ITC)

No data from biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) is available for this compound. Consequently, there is no experimental mapping of its direct interaction with any protein targets.

Thermodynamic Characterization of Binding Events

The thermodynamic profile of a ligand binding to its target provides deep insights into the forces driving the interaction. Techniques such as Isothermal Titration Calorimetry (ITC) are the gold standard for this purpose, as they allow for the direct measurement of the heat change (enthalpy, ΔH) upon binding. From a single ITC experiment, a complete thermodynamic signature of the interaction can be obtained, including the binding affinity (K_a), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).

The Gibbs free energy change (ΔG), which indicates the spontaneity of the binding event, is calculated from the binding affinity using the equation: ΔG = -RT ln(K_a) where R is the gas constant and T is the absolute temperature. The relationship between these thermodynamic parameters is given by: ΔG = ΔH - TΔS

These values help to elucidate the nature of the binding forces. For instance, a negative enthalpy change suggests that hydrogen bonds and van der Waals interactions are the primary drivers of binding. Conversely, a positive entropy change often indicates that hydrophobic interactions are dominant, typically resulting from the release of ordered water molecules from the binding interface.

As of the current literature review, specific thermodynamic data from ITC or other biophysical methods for the binding of this compound to a specific biological target have not been published. Such studies would be crucial in elucidating the molecular driving forces behind its target engagement.

A typical data table for thermodynamic characterization would include:

| Parameter | Value | Units |

| Binding Affinity (K_a) | Data not available | M⁻¹ |

| Dissociation Constant (K_d) | Data not available | M |

| Gibbs Free Energy (ΔG) | Data not available | kcal/mol |

| Enthalpy (ΔH) | Data not available | kcal/mol |

| Entropy (ΔS) | Data not available | cal/mol·K |

Determination of Binding Stoichiometry

Determining the stoichiometry of a ligand-target complex—that is, the ratio in which the molecules associate—is a critical aspect of mechanistic studies. This information helps to build an accurate model of the molecular interaction. Several biophysical techniques can be employed to determine binding stoichiometry.

Isothermal Titration Calorimetry (ITC), as mentioned previously, directly yields the stoichiometry (n) of the binding event as one of the fitted parameters. Other methods include Surface Plasmon Resonance (SPR), which can provide stoichiometric information by analyzing the binding responses at saturation, and spectroscopic methods combined with techniques like the method of continuous variations (Job's plot).

Knowledge of the binding stoichiometry is essential for understanding the potential for cooperativity in binding and for the correct interpretation of other binding data. For example, a 1:1 stoichiometry indicates that one molecule of this compound binds to a single site on its target protein. A 2:1 stoichiometry would imply that two ligand molecules bind to one target molecule, which could occur at distinct sites or through a more complex mechanism.

Currently, there is no publicly available experimental data defining the binding stoichiometry for the interaction of this compound with any known biological target.

A representative data table for binding stoichiometry would look like this:

| Method | Target | Stoichiometry (Ligand:Target) |

| Isothermal Titration Calorimetry | Target not specified | Data not available |

| Surface Plasmon Resonance | Target not specified | Data not available |

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For a ligand-target complex, MD simulations can provide invaluable insights into the stability of the interaction and the specific atomic-level details that govern binding.

Starting from a static model of the this compound molecule docked into the binding site of its putative target, an MD simulation can predict how the complex will behave in a dynamic, solvated environment. These simulations can reveal:

The stability of the ligand's binding pose over time.

The key amino acid residues involved in maintaining the interaction.

The role of water molecules in mediating or stabilizing the complex.

Conformational changes in the target protein upon ligand binding.

Analysis of the simulation trajectory, often by calculating metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone, can quantify the stability of the complex. Unstable interactions would be characterized by the ligand diffusing away from the binding pocket or adopting multiple, transient binding poses.

At present, there are no published studies detailing molecular dynamics simulations performed on a complex containing this compound. Such research would be a logical next step following initial docking studies to validate the predicted binding mode and assess its stability.

A summary table from an MD simulation study might include:

| Simulation Parameter | Result |

| Simulation Length | Data not available |

| Average Ligand RMSD | Data not available |

| Key Interacting Residues | Data not available |

| Dominant Interaction Types | Data not available |

Structure-Activity Relationship (SAR) Derivation from in vitro Binding Data and Theoretical Predictions

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity. By synthesizing and testing a series of analogues of this compound, a quantitative SAR can be developed.

The process involves systematically altering parts of the molecule, such as the difluorophenethyl group or the piperazine (B1678402) ring, and measuring the in vitro binding affinity of each new compound for the target of interest. This data, when combined with theoretical predictions from methods like quantitative structure-activity relationship (QSAR) modeling or free energy perturbation (FEP) calculations, can lead to a predictive model of ligand binding.

Key insights from SAR studies include:

Identifying which functional groups are essential for activity (the pharmacophore).

Understanding the steric and electronic requirements of the binding pocket.

Guiding the design of new, more potent, or selective compounds.

For example, an SAR study might reveal that the 2,4-difluoro substitution pattern on the phenyl ring is optimal for binding, or that substitution on the second nitrogen of the piperazine ring can modulate selectivity for different targets.

A comprehensive SAR study for this compound has not yet been reported in the scientific literature. The development of such a study would require the synthesis and biological evaluation of a library of related compounds.

An example of a SAR data table is shown below:

| Compound | Modification | Binding Affinity (K_i, nM) |

| 1-(2,4-Difluorophenethyl)piperazine | Parent Compound | Data not available |

| Analogue 1 | 4-Fluoro substitution | Data not available |

| Analogue 2 | 2,5-Difluoro substitution | Data not available |

| Analogue 3 | N-Methyl on piperazine | Data not available |

Analytical Method Development for Research Applications of 1 2,4 Difluorophenethyl Piperazine 2hcl

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. For 1-(2,4-Difluorophenethyl)piperazine 2HCl, a reversed-phase HPLC (RP-HPLC) method with UV detection is typically developed due to the presence of a UV-active aromatic ring.

Method development begins with the selection of an appropriate stationary phase, most commonly an octadecylsilane (B103800) (C18) column, which provides effective separation for a wide range of molecules with moderate polarity. nih.govunodc.org The mobile phase composition is then optimized to achieve adequate retention and resolution of the main compound from its potential impurities. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.gov Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the elution of both polar and non-polar impurities within a reasonable analysis time.

The pH of the aqueous buffer is a critical parameter, as it influences the ionization state of the piperazine (B1678402) moiety and, consequently, its retention on the stationary phase. For a basic compound like a piperazine derivative, a slightly acidic pH (e.g., pH 2-3) is often chosen to ensure the analyte is in its protonated form, leading to better peak shape and retention. nih.gov UV detection is typically set at a wavelength where the difluorophenyl group exhibits maximum absorbance, ensuring high sensitivity. nih.gov

The HPLC method must be validated to confirm its suitability for purity analysis. nih.gov Validation parameters include selectivity, precision, accuracy, linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net While the phenethyl group provides a chromophore, for trace-level analysis of related piperazine impurities lacking a strong UV-absorbing moiety, derivatization with an agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to form a stable, UV-active derivative, significantly enhancing detection sensitivity. jocpr.comresearchgate.netscholarscentral.comjocpr.com

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.01 M Phosphate Buffer, pH 2.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection | UV at 239 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for identifying and quantifying volatile and semi-volatile impurities that may be present in a sample from the synthesis process or as degradation products. thermofisher.com For this compound, GC-MS is particularly useful for detecting residual solvents and volatile starting materials or by-products.

Given that the dihydrochloride (B599025) salt form of the compound is non-volatile, an initial sample preparation step is required. This typically involves liberating the free base by adjusting the pH of a sample solution to >12 and extracting it into an organic solvent like chloroform. unodc.org Alternatively, derivatization may be necessary for certain piperazine derivatives to improve their volatility and chromatographic performance. semanticscholar.org

The GC method involves injecting the prepared sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. The column temperature is gradually increased (ramped) to separate the components based on their boiling points and interactions with the stationary phase. unodc.org

The separated components then enter the mass spectrometer, which ionizes the molecules (typically via electron ionization, EI) and fragments them in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its fragments. researchgate.net This fragmentation pattern allows for the unambiguous identification of known impurities by comparison to spectral libraries and the structural elucidation of unknown volatile compounds. unodc.orgresearchgate.net

Table 2: Typical GC-MS Parameters for Volatile Impurity Analysis

| Parameter | Condition |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250°C |

| Oven Program | Initial 100°C (hold 5 min), ramp to 290°C at 10°C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

| MS Transfer Line | 280°C |

Development of Spectrophotometric Methods for Compound Quantification

UV-Visible spectrophotometry is a simple, cost-effective, and rapid technique for quantifying compounds that absorb light in the UV or visible range. While the piperazine ring itself does not have a strong chromophore, the 2,4-difluorophenethyl moiety in this compound provides the necessary functionality for direct UV spectrophotometric analysis.

Method development involves scanning a dilute solution of the compound across the UV range (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax). This wavelength is then used for quantification to ensure maximum sensitivity and adherence to Beer's law. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

For quantifying piperazine-containing compounds that lack a suitable chromophore, or for specific applications, derivatization reactions can be employed. For instance, piperazine can react with nitrous acid to form an N-nitroso derivative with a distinct UV absorbance. nih.gov Another approach involves a reaction with reagents like phenothiazine (B1677639) and N-bromosuccinimide to produce a colored product that can be measured in the visible range. nih.gov However, for this compound, direct UV measurement is generally sufficient and preferred for its simplicity.

Table 4: Example of Spectrophotometric Method Parameters

| Parameter | Value/Condition |

| Instrument | Dual-beam UV-Vis Spectrophotometer |

| Solvent/Blank | 0.01 M HCl or Methanol |

| Wavelength Scan | 200-400 nm |

| Analytical Wavelength (λmax) | Determined from scan (e.g., ~265 nm) |

| Concentration Range | 1-20 µg/mL (to be determined for linearity) |

| Path Length | 1 cm quartz cuvette |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Trace Analysis and Metabolite Identification (in vitro)

Hyphenated techniques, which couple a separation method with a detection method, provide unparalleled sensitivity and specificity for complex analytical challenges.

LC-MS/MS for Trace Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification. It combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov This technique is ideal for detecting and quantifying minute impurities in the parent compound or for determining its concentration in complex biological matrices. In MS/MS, a specific precursor ion corresponding to the analyte is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for quantification at very low levels (e.g., µg/kg). researchgate.net

In Vitro Metabolite Identification: Understanding the metabolic fate of a research compound is critical. LC-MS/MS, particularly with high-resolution mass spectrometers like Time-of-Flight (TOF) or Orbitrap systems, is the premier tool for in vitro metabolite identification. nih.govresearchgate.net The compound is incubated with liver microsomes or hepatocytes, and the resulting mixture is analyzed by LC-MS/MS. researchgate.net High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of potential metabolites. researchgate.net The fragmentation patterns observed in the MS/MS spectra help to elucidate the structure of these metabolites, identifying metabolic pathways such as N-oxidation, hydroxylation, N-dealkylation, or glucuronidation. researchgate.netdocumentsdelivered.com

GC-MS/MS: For volatile analytes, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity compared to single-quadrupole GC-MS. wiley.com It can be used for the targeted analysis of specific volatile impurities at trace levels, employing a similar MRM approach as described for LC-MS/MS. wiley.com

Table 5: Applications of Hyphenated Techniques

| Technique | Application | Key Advantages |

| LC-MS/MS | Trace impurity quantification in bulk material; Analysis in biological fluids. | High sensitivity and selectivity; applicable to non-volatile compounds. |

| GC-MS/MS | Targeted trace analysis of volatile/semi-volatile impurities. | Excellent for volatile compounds; high selectivity. |

| LC-HRMS (TOF, Orbitrap) | In vitro metabolite identification and structural elucidation. | High mass accuracy for formula determination; detailed structural information from fragmentation. nih.govresearchgate.net |

Future Research Directions and Applications in Synthetic Chemistry

Emerging Methodologies for Piperazine (B1678402) Ring Construction

The piperazine ring is a ubiquitous scaffold in pharmaceuticals, and consequently, the development of novel methods for its construction remains a vibrant area of research. acs.org While traditional methods often involve the condensation of a diamine with a dihalide or the reduction of diketopiperazines, contemporary research is focused on more sophisticated and efficient strategies. nih.gov A significant area of advancement is the C–H functionalization of the piperazine ring, which allows for the introduction of substituents onto the carbon backbone of the heterocycle, a historically challenging transformation. rsc.orgencyclopedia.pub

Photoredox catalysis has emerged as a powerful tool for the construction and functionalization of piperazine rings under mild conditions. rsc.org These methods often utilize visible light to generate reactive radical intermediates that can participate in cyclization reactions to form the piperazine core. rsc.org Furthermore, "green chemistry" approaches are gaining prominence, emphasizing the use of environmentally benign solvents, catalysts, and reaction conditions. nih.gov This includes microwave-assisted synthesis and one-pot multicomponent reactions that increase efficiency and reduce waste. nih.govmdpi.com

Recent developments also include novel catalytic systems and rearrangement reactions. eurekaselect.com For instance, the Stannyl (B1234572) Amine Protocol (SnAP) and the Silyl (B83357) Amine Protocol (SLAP) have been developed for the convergent synthesis of piperazines from aldehydes. nih.govrsc.org These methods, along with others, are expanding the toolbox for chemists to create diverse and complex piperazine-containing molecules. rsc.org A summary of some emerging methodologies is presented in Table 1.

| Methodology | Description | Key Advantages |

| C-H Functionalization | Direct introduction of substituents onto the carbon atoms of the piperazine ring. | Access to novel substitution patterns, increased molecular diversity. |

| Photoredox Catalysis | Use of visible light to promote the formation of the piperazine ring. | Mild reaction conditions, high functional group tolerance, green approach. rsc.org |

| SnAP/SLAP Reagents | Convergent synthesis of piperazines from aldehydes using stannyl or silyl amine protocols. | Good functional group tolerance, convergent synthesis. nih.govrsc.org |

| Rearrangement Reactions | Utilization of various rearrangement reactions to construct the piperazine scaffold. | Access to unique and complex piperazine analogs. eurekaselect.com |

| Green Chemistry Approaches | Employment of sustainable methods such as microwave-assisted synthesis and multicomponent reactions. | Reduced environmental impact, increased efficiency. nih.govmdpi.com |

Advancements in Phenethyl Scaffold Derivatization

The 2,4-difluorophenethyl moiety of 1-(2,4-Difluorophenethyl)piperazine offers numerous opportunities for derivatization to modulate the compound's properties. Recent advancements in C–H functionalization are particularly relevant here. Palladium-catalyzed meta-C–H arylation of phenylethyl derivatives has been reported, providing a method to introduce aryl groups at the meta position of the phenyl ring. rsc.org This strategy could be applied to further functionalize the difluorophenyl ring of the title compound.

Furthermore, transition-metal-catalyzed ortho-selective C–H functionalization of phenols is a well-established field, and similar strategies could be explored for the difluorophenethyl scaffold, potentially after a demethylation or other transformation of one of the fluorine substituents. nih.gov Cross-electrophile coupling reactions, such as the nickel/photoredox-catalyzed coupling of aliphatic aziridines and aryl iodides, offer a modular approach to the synthesis of a wide range of β-phenethylamine derivatives. acs.org

The development of new synthetic methods for phenethylamine (B48288) derivatives is crucial for expanding the chemical space around this important pharmacophore. This includes improvements in classical methods like reductive amination of acetophenones, as well as the development of novel enzymatic and chemo-enzymatic routes. nih.gov These advancements will undoubtedly facilitate the synthesis of a diverse library of analogs of 1-(2,4-Difluorophenethyl)piperazine with varied substitution patterns on the phenethyl scaffold.

Integration of Machine Learning in Synthetic Route Prediction for Analogs

The synthesis of novel analogs of 1-(2,4-Difluorophenethyl)piperazine can be significantly accelerated by the integration of machine learning (ML) and artificial intelligence (AI) in synthetic route prediction. Computer-aided synthesis planning (CASP) tools are becoming increasingly sophisticated, moving beyond rule-based systems to data-driven approaches that learn from vast reaction databases. acs.orgnih.gov

The development of neural networks and graph-based representations of molecules allows these models to understand complex chemical transformations. acs.org By training on large datasets of known reactions, these models can identify patterns and predict the feasibility of a proposed synthetic step with increasing accuracy. rsc.org The application of these predictive models can save significant time and resources in the laboratory by prioritizing the most promising synthetic routes for experimental validation. rsc.org

Exploration of 1-(2,4-Difluorophenethyl)piperazine as a Synthetic Intermediate

1-(2,4-Difluorophenethyl)piperazine possesses a reactive secondary amine within the piperazine ring, making it a valuable synthetic intermediate for the construction of more complex molecules. This functionality allows for a wide range of chemical transformations, primarily through N-alkylation and N-acylation reactions.

The secondary amine can readily react with a variety of electrophiles, such as alkyl halides, epoxides, and Michael acceptors, to introduce a diverse array of substituents at the N4 position of the piperazine ring. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a lead compound. For instance, the reaction with a suitable alkyl halide would yield a tertiary amine, a common motif in many biologically active compounds.

Furthermore, the difluorophenethyl moiety can also be a site for further functionalization, although this is generally more challenging than modifying the piperazine nitrogen. The development of new C–H activation methods could enable the direct introduction of new functional groups onto the aromatic ring, further expanding the molecular diversity that can be accessed from this intermediate. The use of fluorinated piperazine derivatives as building blocks is a well-established strategy in the synthesis of pharmaceuticals, and 1-(2,4-Difluorophenethyl)piperazine is well-positioned to serve as a versatile synthon in this context. encyclopedia.pub

Potential for Novel Catalytic or Reagent Applications

Beyond its role as a synthetic intermediate, there is potential for 1-(2,4-Difluorophenethyl)piperazine and its derivatives to be explored for applications as catalysts or reagents. Piperazine-based compounds have been successfully employed as ligands for transition metal catalysts and in the construction of metal-organic frameworks (MOFs). rsc.org The two nitrogen atoms of the piperazine ring can coordinate to metal centers, and the substituents on the nitrogen and carbon atoms can be tuned to modulate the electronic and steric properties of the resulting metal complex.

The 2,4-difluorophenethyl group could influence the catalytic activity of a metal complex by altering its solubility, stability, or electronic properties. Derivatives of the title compound could be designed to act as chiral ligands for asymmetric catalysis, a critical area in modern organic synthesis.

In the realm of organocatalysis, piperazine and its derivatives have been used as basic catalysts for a variety of transformations. The basicity of the piperazine nitrogens can be modulated by the substituents, and the chiral environment of a derivatized piperazine could be exploited for enantioselective organocatalysis. The unique combination of a piperazine ring and a difluorophenethyl group in 1-(2,4-Difluorophenethyl)piperazine makes it an interesting candidate for exploration in these emerging areas of synthetic chemistry.

Q & A

Q. How to design a high-throughput screening (HTS) pipeline for derivatives of this compound?

- Methodology :

- Library synthesis : Use parallel synthesis (e.g., 96-well plates) to generate analogs with varying substituents .

- Primary screens : Test inhibition of target enzymes (e.g., bacterial biofilms) at 10 µM .

- Secondary screens : Validate hits with dose-response curves (IC₅₀) and counter-screens for cytotoxicity (e.g., HEK293 viability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.